molecular formula C9H12ClNO B1443911 2-Chloro-4-(2-methylpropoxy)pyridine CAS No. 1288995-05-0

2-Chloro-4-(2-methylpropoxy)pyridine

Cat. No.: B1443911
CAS No.: 1288995-05-0
M. Wt: 185.65 g/mol
InChI Key: CBSGGVWKNWDVAI-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methylpropoxy)pyridine is an organic compound belonging to the class of pyridines It is characterized by a pyridine ring substituted with a chlorine atom at the second position and a 2-methylpropoxy group at the fourth position

Properties

IUPAC Name

2-chloro-4-(2-methylpropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-7(2)6-12-8-3-4-11-9(10)5-8/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSGGVWKNWDVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-(2-methylpropoxy)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions typically require controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methylpropoxy)pyridine involves its interaction with specific molecular targets. The chlorine atom and the 2-methylpropoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(2-methylpropoxy)pyridine is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and physical properties. This substitution can influence its reactivity, solubility, and potential biological activities, making it a valuable compound for various applications .

Biological Activity

2-Chloro-4-(2-methylpropoxy)pyridine is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C_10H_12ClN
  • Molecular Weight : 185.66 g/mol
  • IUPAC Name : this compound

The compound features a pyridine ring substituted with a chloro group and a branched alkoxy chain, which may influence its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, studies have demonstrated its ability to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes.
  • Antibacterial Properties : Preliminary data suggest that this compound may possess antibacterial activity against specific strains of bacteria, potentially making it useful in treating infections.
  • Cytotoxic Effects : Research has indicated that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits carbonic anhydrases with IC50 values between 10.93 nM to 25.06 nM
AntibacterialSignificant inhibition against S. aureus at 50 μg/mL
CytotoxicityInduces apoptosis in MDA-MB-231 cells (22-fold increase in annexin V-FITC)

Detailed Research Findings

  • Enzyme Inhibition Studies : A study focusing on the inhibition of carbonic anhydrase IX revealed that this compound exhibited selective inhibition with a notable IC50 value, indicating its potential as a therapeutic agent in conditions where CA IX is upregulated, such as certain cancers .
  • Antibacterial Activity : In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and exhibited anti-biofilm properties against Klebsiella pneumoniae, suggesting its utility in addressing bacterial infections .
  • Cytotoxicity Assessment : The compound was evaluated for its cytotoxic effects on breast cancer cell lines (MDA-MB-231). The results showed a significant increase in apoptotic cells when treated with the compound, indicating its potential role in cancer therapy .

Pharmacokinetics and Safety Profile

While specific pharmacokinetic data for this compound is limited, studies assessing similar compounds suggest that factors such as solubility, permeability, and metabolic stability will significantly influence its therapeutic efficacy and safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-(2-methylpropoxy)pyridine
Reactant of Route 2
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2-Chloro-4-(2-methylpropoxy)pyridine

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